molecular formula C10H18O2 B8211039 Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- CAS No. 23250-42-2

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-

Cat. No.: B8211039
CAS No.: 23250-42-2
M. Wt: 170.25 g/mol
InChI Key: YLQLGTFGVSLQJL-UHFFFAOYSA-N
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Description

Chemical Structure and Identification
The compound cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- (CAS: 24292-52-2) is a cyclohexane derivative featuring:

  • A trans configuration of substituents on the cyclohexane ring.
  • Two methyl groups at the 1 and 4 positions.
  • A methyl ester group (-COOCH₃) replacing the carboxylic acid proton.

Properties

IUPAC Name

methyl 1,4-dimethylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQLGTFGVSLQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885229, DTXSID80885231, DTXSID30865083
Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name Methyl 1,4-dimethylcyclohexane-1-carboxylate
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23059-38-3, 23250-42-2
Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name 1,4-Dimethylcyclohexane Carboxylate
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Preparation Methods

Hydrogenation of Dimethyl Terephthalate Derivatives

Dimethyl terephthalate (DMT) derivatives serve as common precursors. In the presence of ruthenium- or nickel-based catalysts , DMT undergoes selective ring hydrogenation under high-pressure H₂ (100–200 atm) at 160–200°C. The addition of p-toluic acid methyl ester or 4-methylcyclohexanecarboxylic acid methyl ester (10–25 wt%) suppresses monofunctional ester byproducts, achieving >95% yield of the trans isomer. For example:

  • Catalyst : 5% Ru/SiO₂

  • Solvent : Dimethyl 1,4-cyclohexanedicarboxylate

  • Conditions : 120–130°C, 750–1,000 psi H₂

  • Outcome : 98% conversion, 96% trans selectivity.

Potassium-Modified Nickel Catalysts

Recent advances utilize KF-doped Ni/SiO₂ catalysts to enhance selectivity. Potassium reduces acidic sites on Ni, minimizing ester hydrogenolysis and favoring aromatic ring saturation:

ParameterNi/SiO₂KF-Ni/SiO₂
Conversion (%)4195
Trans Selectivity (%)8397
This system operates at milder conditions (100–140°C, 50 bar H₂), reducing energy costs.

Esterification of Cyclohexanecarboxylic Acids

Esterification of pre-formed trans-1,4-dimethylcyclohexanecarboxylic acid with methanol is a two-step approach.

Acid-Catalyzed Esterification

The carboxylic acid reacts with methanol in the presence of H₂SO₄ or p-toluenesulfonic acid :
RCOOH+CH₃OHH⁺RCOOCH₃+H₂O\text{RCOOH} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{RCOOCH₃} + \text{H₂O}

  • Conditions : Reflux (65°C), 12–24 hours.

  • Yield : 85–90%.

  • Challenges : Requires high-purity trans-acid feedstock, often necessitating prior isomerization.

Reactive Distillation

Industrial scales employ reactive distillation to shift equilibrium:

  • Temperature : 70–80°C

  • Catalyst Load : 1–2% H₂SO₄

  • Purity : >99% trans isomer after distillation.

Stereochemical Control via Isomerization

Cis/trans mixtures generated during synthesis are enriched to trans dominance using base-mediated isomerization.

Sodium Hydroxide-Mediated Isomerization

Heating cis-rich mixtures with NaOH in methanol (80–100°C) achieves thermodynamic trans preference:

  • Equilibrium Ratio : trans:cis = 4:1.

  • Time : 6–8 hours.

  • Yield Recovery : 70–75% after recrystallization.

Catalytic Isomerization

Palladium on carbon (Pd/C) in H₂ atmosphere isomerizes cis esters at 25–50°C:

  • Conditions : 1 atm H₂, 24 hours.

  • Outcome : 90% trans content.

Comparative Analysis of Methods

MethodYield (%)Trans Purity (%)Cost (Relative)Scalability
Ru-Catalyzed Hydrogenation9697HighIndustrial
KF-Ni Catalyzed9597ModeratePilot
Esterification8599*LowLab
Isomerization7590ModerateBench
*Assumes purified trans-acid feedstock.

Industrial-Scale Optimization

Continuous Hydrogenation Reactors

Tubular reactors with Raney Ni catalysts achieve 99% conversion at 180°C and 150 bar H₂, with in-line distillation removing byproducts.

Solvent Recycling

Dimethyl 1,4-cyclohexanedicarboxylate solvent is recovered (>95%) via vacuum distillation, reducing raw material costs.

Emerging Techniques

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze cis esters, enriching trans content to 98%.

Photocatalytic Isomerization

TiO₂ nanoparticles under UV light isomerize cis esters at 25°C, though yields remain low (40–50%) .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Fragrance Industry

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is widely utilized as a fragrance ingredient due to its pleasant scent profile. It has been assessed for safety and efficacy in various formulations.

  • Safety Assessment : Research indicates that the compound does not present significant genotoxicity or skin sensitization risks. In a study conducted under Good Laboratory Practice (GLP), it was found non-mutagenic in bacterial assays (Ames test) and non-clastogenic in chromosome aberration studies involving human lymphocytes .
  • Usage in Formulations : The compound is incorporated into perfumes and personal care products, enhancing scent longevity without adverse health effects .

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for pharmaceutical applications. Its derivatives are explored for potential therapeutic uses.

  • Synthesis of Derivatives : Cyclohexanecarboxylic acid derivatives have been investigated for their pharmacological properties. For example, trans-4-amino-cyclohexanecarboxylic acid esters are synthesized for potential use in drug formulations .
  • Toxicological Studies : A 28-day oral toxicity study indicated that the compound has a No Observed Adverse Effect Level (NOAEL) at 150 mg/kg/day, suggesting a favorable safety profile for further development .

Chemical Intermediate

As a chemical intermediate, cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- plays a crucial role in the synthesis of various chemical compounds.

  • Synthesis Processes : The compound can be utilized in synthetic pathways to create more complex molecules. For instance, it is involved in the hydrogenation processes of related compounds to yield desired stereoisomers .

Case Study 1: Toxicological Safety Assessment

A comprehensive toxicological assessment demonstrated that cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- does not exhibit significant toxicity or genotoxicity. The results from multiple studies confirm its safety for use in consumer products:

EndpointResult
Ames TestNon-mutagenic
Chromosome AberrationNon-clastogenic
Skin SensitizationNo concern

Case Study 2: Fragrance Ingredient Evaluation

The RIFM (Research Institute for Fragrance Materials) conducted an extensive evaluation of cyclohexanecarboxylic acid as a fragrance ingredient. The findings concluded that it is safe for use in cosmetic formulations at specified concentrations .

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The trans-configuration of the methyl groups can influence the compound’s binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

Molecular Formula and Properties

  • Molecular Formula : C₁₁H₁₈O₂ (deduced from structural analogs and substituent analysis).

Structural Analogs and Isomers

Dimethyl 1,4-Cyclohexanedicarboxylate (cis and trans)
  • Structure : Contains two ester groups at 1,4 positions.
  • Isomerism :
    • trans-Dimethyl 1,4-cyclohexanedicarboxylate (CAS: 94-60-0): Commercial product; solid (MP: 24–27°C) with higher symmetry and lower solubility in water .
    • cis-Dimethyl 1,4-cyclohexanedicarboxylate : Less common; liquid at room temperature .
  • Comparison : The target compound lacks a second ester group but shares trans stereochemistry, likely resulting in similar thermal stability but altered reactivity due to fewer electron-withdrawing groups.
Cyclohexanecarboxylic Acid, 5-(tert-Butyl)-2-oxo-, Methyl Ester
  • Structure : Features a bulky tert-butyl group and a ketone (oxo) substituent (CAS: 74851-58-4) .
  • Molecular Weight : 212.29 g/mol.
  • Comparison : The tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the target compound.
Cyclohexanecarboxylic Acid, 4-Hydroxy-1-methyl-, Methyl Ester, cis
  • Structure : Contains a hydroxyl group and methyl substituents (CAS: 87787-05-1) .
  • Molecular Formula : C₉H₁₆O₃.
  • Comparison : The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing water solubility relative to the target compound.

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound (trans-1,4-dimethyl) 1,4-CH₃, trans-COOCH₃ ~182.26 (C₁₁H₁₈O₂) Not reported Likely low water solubility, high stability
trans-Dimethyl 1,4-cyclohexanedicarboxylate 1,4-COOCH₃, trans 200.23 24–27 Solid, hydrophobic
cis-4-Hydroxy-1-methyl ester 4-OH, 1-CH₃, cis-COOCH₃ 172.22 (C₉H₁₆O₃) Not reported Higher polarity, potential for H-bonding
5-tert-Butyl-2-oxo ester 5-(C(CH₃)₃), 2-O 212.29 Not reported Steric hindrance, reduced reactivity

Reactivity and Functional Group Comparisons

  • Ester Reactivity : The target compound’s methyl ester group is susceptible to hydrolysis under acidic/basic conditions, similar to dimethyl 1,4-cyclohexanedicarboxylate .
  • Stereochemical Influence : Trans isomers generally exhibit higher symmetry and lower melting points compared to cis counterparts (e.g., cis- vs. trans-dimethyl esters) .

Biological Activity

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is an organic compound with the molecular formula C10H18O2. This compound is significant in both chemical synthesis and biological research due to its unique structural properties and potential interactions with biological systems. This article reviews its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with two methyl groups at the 1 and 4 positions in a trans configuration. This configuration influences its chemical reactivity and biological interactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which is essential for its biological activity.

The biological activity of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- primarily involves:

  • Ester Hydrolysis : In biological systems, esterases catalyze the hydrolysis of the ester bond, yielding cyclohexanecarboxylic acid and methanol. This reaction is crucial for the compound's metabolism and subsequent biological effects .
  • Interaction with Biological Targets : The released carboxylic acid can participate in various biochemical pathways, influencing cellular functions and potentially modulating physiological responses.

Biological Activity

Research has indicated that cyclohexanecarboxylic acid derivatives exhibit various biological activities:

  • Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit inflammatory pathways by modulating cytokine release and NF-κB activation .
  • Hemostatic Activity : Investigations into similar compounds have shown potential in influencing blood coagulation processes .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of cyclohexanecarboxylic acid to evaluate their hemostatic properties. The compounds were tested for their ability to influence clot formation and fibrinolysis using a clot formation assay. Results indicated that certain derivatives exhibited significantly lower clotting times compared to controls, suggesting enhanced hemostatic activity .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity and genotoxicity of related compounds, it was found that these derivatives did not exhibit significant cytotoxic effects on monocyte/macrophage peripheral blood cells at concentrations up to 100 μM. This indicates a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Cyclohexanecarboxylic acidParent CompoundBasic metabolic activity
1,4-Cyclohexanedicarboxylic acidDicarboxylic AcidEnhanced anti-inflammatory
Dimethyl 1,4-cyclohexanedicarboxylateEster DerivativePotential hemostatic effects

The unique trans configuration of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester distinguishes it from its cis counterpart and other similar compounds. This structural difference can lead to variations in binding affinities and biological activities.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for trans-1,4-dimethylcyclohexanecarboxylic acid methyl ester?

  • Methodological Answer : Synthesis typically involves esterification of the trans-1,4-dimethylcyclohexanecarboxylic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). A related approach in describes methyl ester formation via carbamoyl intermediates, suggesting analogous catalytic conditions for esterification. For stereochemical control, trans-configuration can be ensured by starting with pre-functionalized trans-cyclohexane precursors or using stereoselective catalysts.

Q. How can the trans stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Coupling constants (³J) between protons on the cyclohexane ring and substituents (methyl and ester groups) provide spatial insights. For trans-1,4-dimethyl groups, distinct splitting patterns arise due to equatorial vs. axial positioning.
  • X-ray Crystallography : Resolving the crystal structure unambiguously confirms the trans configuration. highlights similar structural analyses for formyl-ester derivatives.
  • Vibrational Spectroscopy (IR) : Key absorption bands (e.g., C=O stretch at ~1740 cm⁻¹) and ring deformation modes can differentiate trans and cis isomers.

Q. What are the stable conformations of trans-1,4-dimethylcyclohexanecarboxylic acid methyl ester?

  • Methodological Answer :

  • Chair Conformation Analysis : The trans-1,4-dimethyl groups adopt equatorial positions to minimize 1,3-diaxial strain. Computational modeling (e.g., molecular mechanics or DFT) can predict energy differences between axial-equatorial and equatorial-equatorial conformers. demonstrates energy measurements for substituted cyclohexanes, showing equatorial substituents are favored by ~7–10 kJ/mol.
  • Steric and Electronic Effects : The ester group’s orientation (axial vs. equatorial) influences ring puckering and torsional strain, which can be visualized using software like Avogadro or Gaussian.

Advanced Research Questions

Q. How can diastereomeric impurities (e.g., cis isomers) be resolved during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate trans and cis isomers based on differential retention times.
  • Recrystallization : Diastereomers often exhibit distinct solubility profiles. highlights resolving stereoisomeric mixtures via solvent optimization (e.g., ethanol/water systems).
  • Dynamic Kinetic Resolution : Catalytic methods (e.g., enzymatic esterification) can selectively favor the trans isomer under controlled pH and temperature.

Q. How does the compound’s conformation influence its reactivity in ester hydrolysis?

  • Methodological Answer :

  • Steric Hindrance : Axial ester groups experience greater steric hindrance from axial methyl groups, slowing nucleophilic attack (e.g., by OH⁻ in basic hydrolysis).
  • Electronic Effects : Equatorial ester groups may exhibit enhanced electrophilicity due to reduced ring strain. ’s energy measurements correlate conformation with reactivity trends.
  • Experimental Validation : Compare hydrolysis rates (via HPLC or titrimetry) for axial vs. equatorial conformers under acidic/basic conditions.

Q. What are its potential applications in material science or drug discovery?

  • Methodological Answer :

  • Liquid Crystals : Trans-cyclohexane derivatives are used in liquid crystal displays (LCDs) due to their rigid, planar structures. demonstrates analogous trans-ester derivatives (e.g., 4-butyl-substituted esters) as mesogens in nematic phases.
  • Drug Discovery : The trans-1,4-dimethyl motif may serve as a scaffold for bioactive molecules. Molecular docking studies can evaluate interactions with target proteins (e.g., enzymes or receptors).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
Reactant of Route 2
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